1-(Diethylsulfamoyl)piperidine-4-carboxylic acid
Overview
Description
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H20N2O4S and a molecular weight of 264.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a diethylsulfamoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the diethylsulfamoyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperidine ring provides structural stability and facilitates binding to target molecules. Pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
1-(Methylsulfamoyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of diethyl, leading to different chemical properties and reactivity.
1-(Ethylsulfamoyl)piperidine-4-carboxylic acid: Contains an ethyl group, which affects its solubility and interaction with biological targets.
1-(Propylsulfamoyl)piperidine-4-carboxylic acid: The propyl group introduces additional steric hindrance, influencing its binding affinity and selectivity.
The uniqueness of this compound lies in its specific diethylsulfamoyl substitution, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(diethylsulfamoyl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-11(4-2)17(15,16)12-7-5-9(6-8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMBUIMUGCKWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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